molecular formula C8H10FNO3S B2400650 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide CAS No. 2228948-66-9

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B2400650
CAS No.: 2228948-66-9
M. Wt: 219.23
InChI Key: PKXJBKSGTFMVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C8H10FNO3S It is a derivative of benzenesulfonamide, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide typically involves the fluorination of 2-methoxy-4-methylbenzenesulfonamide. One common method is the reaction of 2-methoxy-4-methylbenzenesulfonamide with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzenesulfonamide
  • 5-Fluoro-2-methoxybenzenesulfonamide
  • 2-Methoxy-4-methylbenzenesulfonamide

Uniqueness

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-fluoro-2-methoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXJBKSGTFMVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.